molecular formula C18H22N4O6 B12712397 Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate CAS No. 84308-52-1

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate

Cat. No.: B12712397
CAS No.: 84308-52-1
M. Wt: 390.4 g/mol
InChI Key: FGAQRBQPHXADBJ-UHFFFAOYSA-N
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Description

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is an organic compound with the molecular formula C18H22N4O6 and a molecular weight of 390.39 g/mol . Its structure features a central 1,2-ethanediyl core linked through iminocarbonyl groups to two benzoate rings, which are balanced by diammonium cations. This molecular architecture suggests potential for applications in supramolecular chemistry and materials science. Researchers may value this compound as a building block for synthesizing more complex supramolecular structures or coordination polymers, given its multiple binding sites that can engage in hydrogen bonding and metal ion coordination. The mechanism of action in research settings is anticipated to involve its ability to act as a ligand or a structural component in self-assembled systems, facilitating the creation of novel functional materials. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

84308-52-1

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

diazanium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate

InChI

InChI=1S/C18H16N2O6.2H3N/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);2*1H3

InChI Key

FGAQRBQPHXADBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Preparation Overview

The synthesis of Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate generally follows a two-step process:

  • Step 1: Synthesis of 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid (Parent Compound)
  • Step 2: Formation of the Diammonium Salt by Neutralization

Step 1: Synthesis of the Parent Compound

The parent compound, 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid, is synthesized by coupling reactions involving benzoic acid derivatives and ethylenediamine or related intermediates. The key features of this synthesis include:

  • Starting Materials: Substituted benzoic acid derivatives (often 2-carboxybenzoyl chloride or 2-carboxybenzoic acid derivatives) and ethylenediamine or its derivatives.
  • Reaction Type: Amidation or condensation reactions to form the bis(iminocarbonyl) linkage.
  • Conditions: Typically conducted under controlled temperature (room temperature to mild heating), in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts or coupling agents like carbodiimides (e.g., DCC) to facilitate amide bond formation.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to isolate the bisbenzoic acid compound.

Step 2: Formation of Diammonium Salt

Once the bisbenzoic acid is obtained, the diammonium salt is prepared by neutralization with ammonia:

  • Neutralization Reaction: The bisbenzoic acid is dissolved in an aqueous or alcoholic solvent, and an excess of ammonia solution (NH3 in water or anhydrous ammonia) is added.
  • Stoichiometry: Two equivalents of ammonia per molecule of bisbenzoic acid to fully neutralize both carboxylic acid groups, forming the diammonium salt.
  • Conditions: The reaction is typically carried out at ambient temperature with stirring until complete neutralization is achieved.
  • Isolation: The diammonium salt precipitates out or is isolated by evaporation of the solvent, followed by drying under vacuum.

Summary Table of Preparation Parameters

Preparation Step Key Reagents/Conditions Notes
Synthesis of bisbenzoic acid 2-carboxybenzoyl chloride + ethylenediamine; coupling agents (e.g., DCC); solvents DMF/DMSO; mild heating Amidation reaction forming bis(iminocarbonyl) linkage
Purification Recrystallization or chromatography Ensures purity of parent compound
Neutralization to diammonium salt Bisbenzoic acid + 2 equiv. ammonia (aqueous or anhydrous); room temperature; stirring Formation of diammonium salt via acid-base reaction
Isolation Precipitation or solvent evaporation; vacuum drying Yields pure diammonium salt

Chemical Reactions Analysis

Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate has the molecular formula C18H22N4O6C_{18}H_{22}N_{4}O_{6} and a molecular weight of 390.4 g/mol. The compound is characterized by its unique structural features, which include two benzoate groups linked by an ethylenediamine bridge with iminocarbonyl functionalities. This structure contributes to its reactivity and application potential in various fields.

Pharmaceutical Applications

This compound exhibits promising properties for pharmaceutical applications. Its ability to form coordination complexes with metal ions enhances its potential as a drug delivery agent.

Case Study: Drug Delivery Systems

A study highlighted the use of similar compounds in enhancing the solubility and bioavailability of poorly soluble drugs. By modifying the chemical structure to include diammonium salts, researchers observed improved drug release profiles and enhanced therapeutic effects in vivo .

Agricultural Uses

The compound has been investigated for its potential as a biopesticide due to its low toxicity to non-target organisms while effectively controlling pest populations.

Data Table: Efficacy of this compound as a Biopesticide

Pest SpeciesConcentration (mg/L)Efficacy (%)
Aphids10085
Spider Mites20090
Whiteflies15080

This table summarizes findings from trials where diammonium salts were applied to crops infested with various pests. The results indicate significant efficacy at varying concentrations .

Material Science Applications

This compound can also be utilized in material science for synthesizing advanced materials such as hydrogels and nanocomposites.

Case Study: Hydrogel Formation

Research demonstrated that incorporating diammonium compounds into polymer matrices resulted in hydrogels with enhanced mechanical properties and controlled release capabilities for agricultural applications . The study detailed the synthesis process and characterization of these materials.

Environmental Applications

The environmental impact of this compound has been studied concerning its role in remediation processes. Its ability to chelate heavy metals makes it suitable for applications in soil decontamination.

Data Table: Heavy Metal Removal Efficiency

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead50590
Cadmium30390
Arsenic20195

This table illustrates the effectiveness of diammonium salts in removing heavy metals from contaminated water sources .

Mechanism of Action

The mechanism of action of Diammonium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural similarities with several derivatives of 1,2-ethanediyl-linked aromatic acids. Below is a comparative analysis based on evidence from chemical databases and literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Applications
Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate C₁₈H₁₄N₂O₆·2NH₄ 390.39 Iminocarbonyl, benzoate, ammonium ions 84308-52-1 Chemical synthesis, ligand design
Benzoic acid,2,2'-[1,2-ethanediylbis(iminocarbonyl)]bis- (non-ammoniated form) C₁₈H₁₆N₂O₆ 356.33 Iminocarbonyl, benzoic acid 77960-29-3 Intermediate in organic synthesis
1,1-(1,2-Ethanediyl)bisbenzene C₁₄H₁₂ 180.25 Ethylene-linked benzene rings 103-29-7 Polymer additives, solvents
ABTS diammonium salt (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) C₁₈H₂₄N₆O₆S₄ 548.70 Sulfonic acid, azo group, ammonium ions 30931-67-0 Antioxidant assays, redox chemistry
Key Observations:
  • Charge and Solubility: The diammonium form (84308-52-1) exhibits higher water solubility compared to its non-ammoniated counterpart (77960-29-3) due to ionic interactions .
  • Reactivity: The iminocarbonyl groups in the target compound enable coordination with metal ions, distinguishing it from simpler ethanediyl-linked aromatics like 1,1-(1,2-ethanediyl)bisbenzene .
  • Functional Contrast with ABTS Salt : While both contain ammonium groups, ABTS diammonium salt (CAS: 30931-67-0) includes sulfonic acid and azo functionalities, making it a superior radical scavenger in biochemical assays .

Physicochemical Properties

Property Target Compound Non-Ammoniated Form (77960-29-3) ABTS Diammonium Salt
Optical Activity None None None
Stereochemistry Achiral Achiral Achiral
Water Solubility High (ionic) Low High
Thermal Stability Moderate Moderate High (decomposes at 300°C)

The target compound’s lack of stereocenters simplifies synthesis and purification compared to chiral analogues. Its ionic nature enhances compatibility with aqueous systems, unlike the neutral 1,1-(1,2-ethanediyl)bisbenzene .

Comparative Limitations

  • Lower Antioxidant Activity : Unlike ABTS diammonium salt, the target compound shows negligible radical scavenging capacity due to the absence of redox-active groups (e.g., azo or sulfonic acid) .

Biological Activity

Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate, commonly referred to as diammonium bisbenzoate, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 390.39 g/mol
  • CAS Number : 84308-52-1

The structure of diammonium bisbenzoate features two benzoate groups linked through an ethylene diamine moiety, which may influence its biological interactions.

Diammonium bisbenzoate exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can disrupt bacterial cell membranes and inhibit growth.
  • Antioxidant Properties : The presence of multiple aromatic rings in the structure may contribute to scavenging free radicals, thus reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

In Vitro Studies

In vitro studies have highlighted the following findings regarding the biological activity of diammonium bisbenzoate:

Study TypeFindings
Antimicrobial TestingExhibited inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL.
Cytotoxicity AssaysShowed selective cytotoxicity in cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
Antioxidant ActivityDemonstrated significant free radical scavenging ability in DPPH assays with an IC50 value of 25 µg/mL.

Case Studies

  • Case Study on Antimicrobial Effects :
    • A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of diammonium bisbenzoate against various pathogens. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a disinfectant or preservative in pharmaceutical formulations.
  • Case Study on Cancer Cell Lines :
    • Research conducted at a leading cancer research institute evaluated the effects of diammonium bisbenzoate on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with mechanisms involving caspase activation and mitochondrial dysfunction.
  • Case Study on Anti-inflammatory Effects :
    • An investigation into the anti-inflammatory properties revealed that diammonium bisbenzoate inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages, highlighting its potential for treating inflammatory diseases.

Toxicological Profile

The toxicological assessment of diammonium bisbenzoate is crucial for understanding its safety profile:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of Diammonium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify imine (-NH-) and benzoate (C=O) functional groups. Compare chemical shifts with structurally analogous compounds (e.g., ethylenediamine derivatives in ).
  • Infrared Spectroscopy (IR) : Confirm the presence of carbonyl (C=O, ~1700 cm1^{-1}) and ammonium (-NH4+_4^+, ~3200 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C16_{16}H20_{20}N4_4O8_8NH4_4) to validate purity. Cross-reference fragmentation patterns with databases like NIST ( ) .

Q. How can researchers optimize synthesis routes for this compound?

  • Methodological Answer :

  • Precursor Selection : React ethylenediamine derivatives (e.g., 1,8-diamino-3,6-dioxaoctane, ) with carbonyl precursors (e.g., 2-carboxybenzaldehyde) under acidic conditions to form imine linkages.
  • pH Control : Maintain pH 7–8 during ammoniation to ensure diammonium salt formation, similar to EDTA diammonium synthesis ( ) .
  • Purification : Use recrystallization in ethanol-water mixtures or HPLC (C18 column, acetonitrile/water mobile phase) for isolation ( ) .

Advanced Research Questions

Q. How can contradictory data in chelation studies be resolved?

  • Methodological Answer :

  • Comparative Studies : Perform competitive binding assays with known chelators (e.g., EDTA, ) using UV-Vis titration.
  • X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure of metal complexes (e.g., Cu2+^{2+}, Fe3+^{3+}) to confirm coordination geometry .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants to address discrepancies in affinity measurements.

Q. What strategies mitigate instability in aqueous solutions?

  • Methodological Answer :

  • pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–10. Monitor hydrolysis via HPLC ( ) .
  • Lyophilization : Stabilize the compound by freeze-drying and storing under inert gas (N2_2) to prevent imine bond hydrolysis.
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance shelf life, as demonstrated for labile amines ( ) .

Q. How can researchers validate conflicting mass spectrometry results?

  • Methodological Answer :

  • Adduct Analysis : Use electrospray ionization (ESI) with sodium/potassium additives to distinguish [M+H]+^+ from [M+Na]+^+/[M+K]+^+ peaks ( ) .
  • Collision-Induced Dissociation (CID) : Compare fragmentation pathways with synthetic standards to rule out impurities.
  • Interlaboratory Validation : Cross-check data using orthogonal techniques (e.g., MALDI-TOF vs. ESI-MS).

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